molecular formula C12H17N3O3 B2493801 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 2060026-66-4

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B2493801
CAS No.: 2060026-66-4
M. Wt: 251.286
InChI Key: DVVLCLUZIDHVER-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 2060026-66-4) is a high-purity chemical compound supplied for research and development purposes. This benzotriazole derivative, with a molecular formula of C12H17N3O3 and a molecular weight of 251.28, is part of a class of heterocyclic compounds recognized as a privileged structure in medicinal chemistry due to their versatile biological properties . The compound's core structure is based on the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole scaffold, which is a saturated analog of benzotriazole. The specific substitution with an oxan-4-yl (tetrahydropyran-4-yl) group and a carboxylic acid functionality at the 6-position makes it a valuable building block for pharmaceutical research . Benzotriazole derivatives, in general, have demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, antiprotozoal, antiviral, and antitumor effects . Some closely related tetrahydro-benzotriazole carboxylic acid derivatives have been investigated as potent inhibitors of specific biological targets, such as Autotaxin, highlighting the potential of this chemical class in the development of therapeutics for various pathophysiological conditions . Specifications: • CAS Number: 2060026-66-4 • Molecular Formula: C12H17N3O3 • Molecular Weight: 251.28 g/mol • Purity: ≥95% • Storage: Store at room temperature This product is intended for research applications only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling and use of this chemical.

Properties

IUPAC Name

3-(oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(17)8-1-2-10-11(7-8)15(14-13-10)9-3-5-18-6-4-9/h8-9H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVLCLUZIDHVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)N(N=N2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxane ring, followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety undergoes classical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditions/ReagentsProduct/ApplicationYield/NotesSource
Esterification DCC/DMAP, R-OH (e.g., MeOH, EtOH)Corresponding alkyl esters (e.g., methyl)75–85% yield; mild conditions
Amide Formation EDCI/HOBt, amines (e.g., NH₃, R-NH₂)Primary/secondary amides60–78% yield; microwave-assisted synthesis
Reduction LiAlH₄, THF, 0°C → RTAlcohol derivative (tetrahydrobenzotriazole alcohol)Limited data; requires inert atmosphere

Key Insight : The carboxylic acid’s reactivity is moderated by steric hindrance from the fused tetrahydrobenzotriazole ring, necessitating activating agents like EDCI for efficient amide coupling .

Benzotriazole Ring Reactivity

The benzotriazole core participates in electrophilic and nucleophilic substitutions:

N-Alkylation/Arylation

  • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, acetonitrile/water (50:50 v/v)

  • Products : N-substituted derivatives (e.g., aryl, alkyl groups)

  • Example : Reaction with 4-bromo-2-chlorobenzonitrile under Suzuki–Miyaura conditions yields cross-coupled products (65–72% yield) .

Electrophilic Aromatic Substitution

  • Halogenation : NBS or Cl₂ in DCM introduces halogens at the C5/C6 positions of the benzotriazole ring .

  • Nitration : HNO₃/H₂SO₄ produces nitro derivatives, though yields are variable (40–55%) due to competing oxidation .

Table : Comparative Reactivity of Benzotriazole Positions

PositionReactivity (Electrophilic)Preferred Reagents
C5High (para to N1)Br₂ (FeBr₃), Cl₂ (AlCl₃)
C6ModerateHNO₃ (H₂SO₄), Ac₂O (H₃PO₄)

Oxan-4-yl Group Transformations

The oxane (tetrahydropyran) substituent exhibits ring-opening and functionalization potential:

Acid-Catalyzed Ring-Opening

  • Conditions : H₂SO₄ (cat.), H₂O/THF, 60°C

  • Product : Diol intermediate, which undergoes further oxidation to ketones or aldehydes .

Oxidation

  • Reagents : RuCl₃/NaIO₄ or TEMPO/NaClO

  • Product : Oxepane-4-carboxylic acid derivative (via C–H activation).

Multicomponent Reactions

The compound serves as a precursor in tandem reactions:

Mitsunobu Reaction

  • Conditions : DIAD, PPh₃, THF

  • Application : Stereoselective formation of C–O/C–N bonds for heterocyclic analogs (e.g., oxazolidinones) .

Cyclopropanation

  • Reagents : CH₂I₂, ZnEt₂

  • Product : Spirocyclic derivatives with strained cyclopropane rings (45–50% yield).

Biological Activity-Driven Modifications

Derivatives synthesized for pharmacological screening include:

Derivative TypeBiological TargetKey FindingSource
N-Acylated Antimicrobial agentsMIC = 0.25–0.125 μg/ml against Gram+ bacteria
Nitrobenzylsulfenyl Antimycobacterial activityComparable to isoniazid against M. tb H37Rv
Halogenated CK2 kinase inhibitionIC₅₀ = 0.8 μM (vs. TBBt IC₅₀ = 0.4 μM)

Stability and Degradation Pathways

  • Hydrolytic Stability : The oxan-4-yl group resists hydrolysis at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposes above 220°C via decarboxylation and benzotriazole ring fragmentation .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Recent studies have highlighted the potential antimicrobial properties of benzotriazole derivatives, including 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid. These compounds have shown effectiveness against various bacterial strains. For instance, molecular docking studies indicated that modifications to the benzotriazole structure could enhance antibacterial activity by optimizing binding interactions with bacterial targets .
  • Anticancer Properties : Research has indicated that benzotriazole derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapeutics. Studies have demonstrated that certain structural modifications increase the potency against specific cancer types .
  • Anti-inflammatory Effects : Compounds related to benzotriazoles have shown promising anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : The structural characteristics of this compound make it an interesting candidate for developing new pesticides. Its derivatives have been tested for efficacy against various pests and pathogens affecting crops .
  • Herbicidal Properties : Preliminary studies indicate that this compound may possess herbicidal activity. Research into its mechanism of action is ongoing to better understand how it can be utilized in agricultural settings to control unwanted vegetation while minimizing ecological impact .

Case Study 1: Antimicrobial Evaluation

A study conducted on several benzotriazole derivatives demonstrated that modifications at the carboxylic acid position significantly influenced antimicrobial activity. The results showed that specific substitutions enhanced efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values comparable to established anticancer agents. This suggests a potential pathway for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid () Substituent: Methyl group at the 1-position. Molecular Formula: C₈H₁₁N₃O₂. Its molecular weight (181.20 g/mol) is significantly lower than the oxan-4-yl analog (estimated ~253 g/mol). This compound is commercially available but lacks detailed pharmacological data .

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid () Substituent: 2-Methoxyethyl group at the 1-position. Key Differences: The methoxyethyl chain introduces enhanced flexibility and moderate polarity, bridging the hydrophobicity of methyl and the bulkiness of oxan-4-yl. No purity or stability data are provided, but its synthesis likely follows alkylation routes similar to .

Benzodiazepine-based γ-turn mimetic () Core Structure: Imidazo[4,5-c]pyridine instead of benzotriazole. Functional Groups: Diphenylacetyl and dimethylaminobenzyl substituents. This compound exemplifies structural diversification for targeted biological activity, contrasting with the simpler benzotriazole-carboxylic acid scaffold .

Heterocyclic Core Modifications

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid () Core: Benzodiazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms). This highlights the importance of nitrogen positioning in heterocyclic drug design .

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-amine ()

  • Functional Group : Primary amine instead of carboxylic acid.
  • Key Differences : The amine group increases basicity (pKa ~9–10), enabling protonation at physiological pH, whereas the carboxylic acid (pKa ~4–5) is deprotonated. This drastically impacts solubility and molecular interactions .

Biological Activity

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

This compound is characterized by its unique structure that combines a tetrahydro-benzotriazole moiety with a carboxylic acid group. The presence of these functional groups enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₃
Molecular Weight234.25 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to antiproliferative effects in cancer cells by disrupting nucleic acid synthesis pathways.
  • Antimicrobial Activity : Studies suggest that derivatives of benzotriazole compounds exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds range from 12.5 to 25 µg/mL .

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : Approximately 30 µM after 48 hours of treatment.

This indicates a potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various benzotriazole derivatives:

CompoundMIC (µg/mL) against E. coli
1-(Oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole20
Benzotriazole50
Control (No treatment)Not applicable

The results indicate that the compound is more effective than some traditional antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid can be compared with other benzotriazole derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
1-(Oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazoleHighModerate
BenzotriazoleLowHigh
N-benzenesulfonylbenzotriazoleModerateHigh

This table illustrates the unique profile of the compound in terms of its potential therapeutic applications.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., enzymes in triazole metabolic pathways) using AutoDock Vina .
  • MD Simulations : Study solvation effects or membrane permeability in physiological environments .

How can stereochemical outcomes in the synthesis be analyzed and controlled?

Q. Advanced Research Focus

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra.
  • Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts during cyclization steps to bias stereochemistry .

What safety protocols are recommended for handling this compound?

Basic Research Focus
While specific toxicity data is limited, general precautions include:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Treat as hazardous waste; incinerate via licensed facilities .

How to design experiments to study the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Enzyme Assays : Monitor inhibition of target enzymes (e.g., cyclooxygenase) using fluorogenic substrates .

What strategies address low solubility in aqueous buffers during bioassays?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) hydrolyzed in vivo to the active carboxylic acid .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility .

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